molecular formula C20H18N2O3S B2356027 N-(4-acetamidophenyl)-5-(phenylsulfanylmethyl)furan-2-carboxamide CAS No. 868154-44-3

N-(4-acetamidophenyl)-5-(phenylsulfanylmethyl)furan-2-carboxamide

Cat. No.: B2356027
CAS No.: 868154-44-3
M. Wt: 366.44
InChI Key: QXABNFYLYBODGO-UHFFFAOYSA-N
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Description

N-(4-acetamidophenyl)-5-(phenylsulfanylmethyl)furan-2-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a furan ring, an acetamidophenyl group, and a phenylsulfanylmethyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-acetamidophenyl)-5-(phenylsulfanylmethyl)furan-2-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Acetamidophenyl Group: This step involves the acylation of aniline derivatives to form the acetamidophenyl group.

    Attachment of the Phenylsulfanylmethyl Group: This can be achieved through a nucleophilic substitution reaction where a phenylsulfanyl group is introduced to the furan ring.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, often using catalysts and specific reaction conditions to increase yield and purity. The use of continuous flow reactors and automated synthesis can also enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(4-acetamidophenyl)-5-(phenylsulfanylmethyl)furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the acetamidophenyl group to an amine group.

    Substitution: The phenylsulfanylmethyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like thiols or amines can be used in substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(4-acetamidophenyl)-5-(phenylsulfanylmethyl)furan-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-acetamidophenyl)-5-(phenylsulfanylmethyl)furan-2-carboxamide involves its interaction with specific molecular targets. The acetamidophenyl group can interact with enzymes or receptors, modulating their activity. The phenylsulfanylmethyl group may enhance the compound’s binding affinity and specificity. The furan ring can contribute to the compound’s overall stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

    N-(4-acetamidophenyl)furan-2-carboxamide: Lacks the phenylsulfanylmethyl group, which may result in different biological activity and chemical properties.

    N-(4-acetamidophenyl)-5-methylfuran-2-carboxamide: Contains a methyl group instead of the phenylsulfanylmethyl group, leading to variations in reactivity and applications.

Uniqueness

N-(4-acetamidophenyl)-5-(phenylsulfanylmethyl)furan-2-carboxamide is unique due to the presence of the phenylsulfanylmethyl group, which can significantly influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may provide advantages in specific applications.

Properties

IUPAC Name

N-(4-acetamidophenyl)-5-(phenylsulfanylmethyl)furan-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O3S/c1-14(23)21-15-7-9-16(10-8-15)22-20(24)19-12-11-17(25-19)13-26-18-5-3-2-4-6-18/h2-12H,13H2,1H3,(H,21,23)(H,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXABNFYLYBODGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)C2=CC=C(O2)CSC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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